

# Technical Guide: Physicochemical Properties of Substituted Chloro-Fluoro-Acetophenones

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## Compound of Interest

**Compound Name:** 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

**Cat. No.:** B151526

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For the attention of: Researchers, scientists, and drug development professionals.

**Disclaimer:** Extensive searches for detailed experimental data regarding the physicochemical properties, synthesis, and biological activity of **1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone** (CAS: 177211-26-6) have yielded limited information. Due to the scarcity of publicly available experimental data for this specific compound, this technical guide will focus on a structurally related and better-documented analogue: 4'-Chloro-2'-fluoroacetophenone (CAS: 175711-83-8). The information presented herein, including experimental protocols and spectral data, is based on this and other similar acetophenone derivatives and should be considered representative.

## Introduction

Substituted acetophenones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Their chemical reactivity, governed by the nature and position of substituents on the phenyl ring, allows for diverse molecular elaborations. This guide provides a summary of the known physicochemical properties of 4'-Chloro-2'-fluoroacetophenone, along with generalized experimental protocols for its synthesis and purification, and representative spectral data.

## Physicochemical Properties

The fundamental physicochemical properties of 4'-Chloro-2'-fluoroacetophenone are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	1-(4-Chloro-2-fluorophenyl)ethanone	N/A
CAS Number	175711-83-8	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	172.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	233 °C	<a href="#">[1]</a>
Density	1.258 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	95 °C	<a href="#">[1]</a>
Physical Form	Liquid	<a href="#">[1]</a>
Color	Clear	<a href="#">[1]</a>
Storage	Sealed in dry, Room Temperature	<a href="#">[1]</a>

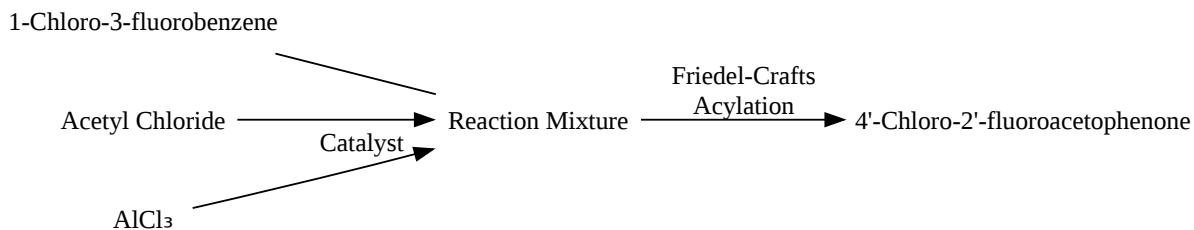
## Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of chloro-fluoro-acetophenone derivatives, based on established chemical transformations.

### Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:



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Caption: General scheme for Friedel-Crafts acylation.

#### Materials:

- 1-Chloro-3-fluorobenzene
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride.
- To this mixture, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification

The crude product can be purified using standard laboratory techniques such as distillation or column chromatography.

### Purification by Vacuum Distillation:

- Assemble a vacuum distillation apparatus.
- Place the crude 4'-chloro-2'-fluoroacetophenone in the distillation flask.
- Heat the flask under reduced pressure.
- Collect the fraction that distills at the appropriate boiling point (233 °C at atmospheric pressure, will be lower under vacuum)[1].

### Purification by Column Chromatography:

- Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.

- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

## Spectral Data (Representative)

Due to the lack of specific experimental spectra for **1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone**, the following are representative spectra of closely related compounds to aid in the characterization of similar structures.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of a substituted acetophenone provides information about the electronic environment of the protons. For a compound like 4'-Chloro-2'-fluoroacetophenone, one would expect to see signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons are influenced by the chloro and fluoro substituents.

A representative <sup>1</sup>H NMR spectrum for a similar compound, 2',4'-dichloro-5'-fluoroacetophenone, shows the following key features[3]:

- A singlet for the methyl protons (-COCH<sub>3</sub>) at approximately 2.66 ppm.
- Aromatic protons appearing as multiplets in the region of 7.4-7.5 ppm.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. For 4'-Chloro-2'-fluoroacetophenone, distinct signals would be observed for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the electronegative halogen substituents.

A representative <sup>13</sup>C NMR spectrum for 4-fluoroacetophenone shows the following characteristic peaks[4]:

- A peak for the carbonyl carbon (C=O) around 196.4 ppm.
- A peak for the methyl carbon (-CH<sub>3</sub>) at approximately 26.5 ppm.

- Aromatic carbon signals in the range of 115-165 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. A key feature in the IR spectrum of an acetophenone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

For a similar compound, 4'-chloroacetophenone, a strong absorption is typically observed in the region of 1680-1700  $\text{cm}^{-1}$  for the carbonyl group.

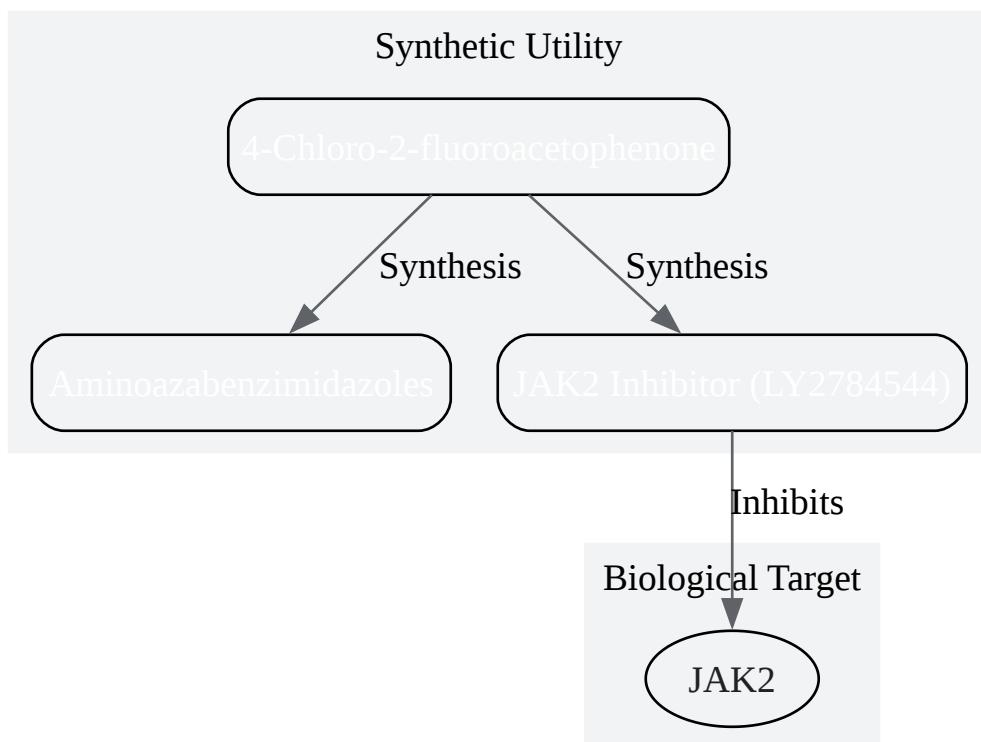
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4'-Chloro-2'-fluoroacetophenone, the molecular ion peak ( $\text{M}^+$ ) would be expected at  $\text{m/z}$  172.58. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments. The mass spectrum of 3-chloro-4-fluoroacetophenone shows a molecular ion peak consistent with its molecular weight[5].

## Biological and Synthetic Applications

While specific biological activities for **1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone** are not documented, the related compound 4"-Chloro-2"-fluoroacetophenone is utilized as a reagent in the synthesis of biologically active molecules. It serves as a key intermediate in the preparation of aminoazabenzimidazoles, which are a class of orally active antimalarial agents[1].

Additionally, it is used in the synthesis of the JAK2 inhibitor, LY2784544[1]. This highlights the importance of chloro-fluoro-acetophenone scaffolds in medicinal chemistry and drug discovery.



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Caption: Synthetic applications of 4"-Chloro-2"-fluoroacetophenone.

## Conclusion

This technical guide provides a summary of the available physicochemical data for 4'-Chloro-2'-fluoroacetophenone, a representative analogue of the initially requested compound. While a comprehensive dataset for **1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone** remains elusive in the public domain, the information presented here on a closely related structure offers valuable insights for researchers working with substituted acetophenones. The generalized experimental protocols and representative spectral data can serve as a useful reference for the synthesis, purification, and characterization of this class of compounds. Further research is warranted to fully elucidate the properties and potential applications of more complex derivatives like **1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone**.

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